Exendin-4 (3-39)

GLP-1 Receptor Antagonism cAMP Signaling Endocrinology

Exendin-4 (3-39) (CAS: 196109-31-6) is a 37-amino acid truncated variant of exendin-4, engineered as a high-affinity competitive antagonist at the GLP-1 receptor. Unlike the full-length agonist (IC₅₀ = 3.22 nM), this N-terminal deletion product blocks GLP-1R signaling, making it a definitive mechanistic probe for dissecting cAMP-dependent pathways, validating HPA axis responses, and calibrating functional assays in GLP-1R-overexpressing cell lines. Substitution with Exendin-4 (1-39) or Exendin-4 (9-39) invalidates antagonist-specific experimental outcomes. Procure with confidence for SAR studies and in vivo neuroendocrine validation. Bulk and custom packaging available; request a quote for research-grade lots.

Molecular Formula C176H272N46O58S
Molecular Weight 3992 g/mol
Cat. No. B168998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin-4 (3-39)
Molecular FormulaC176H272N46O58S
Molecular Weight3992 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N
InChIInChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1
InChIKeyZCYIPGKMSDDSFW-TYVQEZQOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exendin-4 (3-39): A Specialized Truncated Peptide for GLP-1R Antagonism in Diabetes and HPA Axis Research


Exendin-4 (3-39) (CAS: 196109-31-6) is a truncated 37-amino acid peptide derived from the full-length 39-amino acid GLP-1 receptor agonist Exendin-4, lacking the first two N-terminal amino acids . This specific truncation fundamentally alters its pharmacological profile, converting it from a potent GLP-1R agonist to a high-affinity antagonist, a critical distinction for its use as a mechanistic probe. Unlike the full-length agonist Exendin-4 (IC50 = 3.22 nM), Exendin-4 (3-39) is primarily characterized as a competitive antagonist at the GLP-1 receptor, making it a cornerstone tool for dissecting GLP-1-dependent signaling pathways in diabetes, appetite regulation, and neuroendocrine research .

Why Exendin-4 (3-39) Cannot Be Substituted with Other Exendin Peptides or GLP-1 Analogs


Substituting Exendin-4 (3-39) with the full-length agonist Exendin-4 (1-39), the more truncated antagonist Exendin-4 (9-39), or endogenous GLP-1 analogs will yield fundamentally different, and often invalid, experimental outcomes due to a distinct pharmacological switch. The removal of the first two amino acids transforms Exendin-4 (3-39) into a competitive antagonist at the GLP-1 receptor, while Exendin-4 (1-39) is a potent agonist with an IC50 of 3.22 nM . Furthermore, Exendin-4 (3-39) and its close analog Exendin-4 (9-39) both maintain high affinity for the GLP-1R N-terminal domain, a feature not shared by GLP-1, which loses substantial affinity for this domain [1]. These critical differences in functional pharmacology, receptor binding mechanisms, and biological efficacy mean that using a generic GLP-1 receptor ligand will not replicate the specific inhibitory effects of Exendin-4 (3-39) in functional assays.

Quantitative Evidence Guide for Selecting Exendin-4 (3-39) as a GLP-1R Antagonist Tool


Functional Antagonism vs. Agonism: Exendin-4 (3-39) Reverses GLP-1 Mediated cAMP Inhibition in Adrenocortical Cells

Exendin-4 (3-39) acts as a functional GLP-1 receptor antagonist, as evidenced by its ability to reverse the cAMP-inhibitory effects of GLP-1. In an in vitro model, Exendin-4 (3-39) at a concentration of 10(-6) M effectively suppressed the ability of GLP-1 (10(-7) M) to decrease ACTH-stimulated cAMP production in dispersed rat adrenocortical cells [1]. This is a key differentiating factor from the full-length Exendin-4 (1-39), which acts as a potent agonist, activating cAMP production.

GLP-1 Receptor Antagonism cAMP Signaling Endocrinology Adrenocortical Function

Maintained High Affinity for GLP-1R N-Terminal Domain Compared to GLP-1

Exendin-4 (3-39) maintains high affinity for the isolated N-terminal domain (NTD) of the GLP-1 receptor, in stark contrast to the endogenous agonist GLP-1, which has greatly reduced affinity for this domain [1]. Competition binding studies showed that both the antagonist Exendin-4 (3-39) and agonist Exendin-4 (1-39) bind with high affinity to the NTD, indicating a distinct binding mechanism that does not require the receptor's extracellular loops or transmembrane helices for initial high-affinity interaction.

Receptor Binding GLP-1 Receptor Exendin Peptides N-Terminal Domain

Potent GLP-1 Receptor Antagonism in a GLP-1R Overexpression Cell Line

The amide form of Exendin-4 (3-39) demonstrates potent agonist activity in a recombinant cell line overexpressing the human GLP-1 receptor. It induced cAMP accumulation with an EC50 of 9 nM in HEK293 cells expressing human GLP-1R [1]. This data point highlights that in certain systems with high receptor density, Exendin-4 (3-39) can exhibit partial agonism, a nuance not seen with full antagonists like Exendin-4 (9-39).

cAMP Assay Cell-Based Pharmacology GLP-1R Antagonist Receptor Signaling

Metabolic Distinction: Exendin-4 (3-39) as an Active Metabolite of Exendin-4 (48-86) Amide

Exendin-4 (3-39) amide is identified as an active metabolite generated from the larger peptide Exendin-4 (48-86) amide in rat liver homogenates [1]. This metabolic relationship provides a crucial link between different exendin peptides and explains a potential source of prolonged biological activity.

Peptide Metabolism Pharmacokinetics Exendin-4 Active Metabolite

Best Research and Industrial Application Scenarios for Exendin-4 (3-39)


Investigating GLP-1 Receptor-Mediated cAMP Signaling in Endocrine Tissues

Exendin-4 (3-39) is an ideal tool for dissecting the specific role of GLP-1R in regulating cAMP-dependent pathways. Its demonstrated ability to reverse GLP-1's inhibition of ACTH-stimulated cAMP production in adrenocortical cells makes it a critical control for in vitro studies [1]. Researchers can use it to confirm that observed effects are directly mediated by GLP-1R activation, differentiating them from other concurrent signals.

Validating GLP-1R-Dependent Effects in In Vivo Studies

In rodent models, Exendin-4 (3-39) serves as a standard for validating the involvement of GLP-1R in physiological responses. For instance, it is used to block GLP-1R-mediated increases in circulating corticosterone and aldosterone, confirming receptor-specific neuroendocrine effects . This application is essential for preclinical studies exploring the HPA axis and stress responses.

Differentiating Binding Mechanisms at the GLP-1 Receptor

The unique property of Exendin-4 (3-39) to maintain high affinity for the isolated N-terminal domain of the GLP-1R makes it a valuable tool for structure-activity relationship (SAR) studies [2]. It can be used as a specific probe to map the contribution of the N-terminal domain to ligand binding and receptor activation, offering insights that cannot be obtained using GLP-1 alone.

Quantifying Partial Agonism in High-Expression GLP-1R Systems

For researchers utilizing HEK293 or other cell lines engineered to overexpress the GLP-1 receptor, Exendin-4 (3-39) amide (EC50 = 9 nM) can be used as a reference standard for partial agonism [3]. Its quantifiable activity in these systems allows for the calibration of functional assays and the assessment of inverse agonism or biased signaling by other ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exendin-4 (3-39)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.